

Application Note: 3-Chloro-4-methylaniline Hydrochloride in Pharmaceutical Synthesis

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Compound of Interest

Compound Name:	3-Chloro-4-methylaniline hydrochloride
CAS No.:	7745-89-3
Cat. No.:	B1203087

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Executive Summary

3-Chloro-4-methylaniline hydrochloride (CAS: 7745-89-3), often referred to as 3-Chloro-p-toluidine HCl or CPTH, serves as a critical aromatic building block in the synthesis of heterocycles, ureas, and amides.[1] While historically known as the active agent in the avicide Starlicide (DRC-1339), its pharmaceutical utility lies in its role as a stable, oxidation-resistant precursor to the 3-chloro-4-methylphenyl moiety—a privileged substructure in kinase inhibitors and lipophilic ligand scaffolds.[1]

This guide details the handling of the hydrochloride salt to prevent oxidative degradation (browning) typical of the free base, and provides validated protocols for its conversion into high-value pharmacophores.[1]

Chemical Profile & Stability

The hydrochloride salt is the preferred storage form. The free base (3-chloro-4-methylaniline) is a low-melting solid/liquid that rapidly oxidizes and darkens upon exposure to air.[1]

Property	Specification
IUPAC Name	3-Chloro-4-methylaniline hydrochloride
Common Name	3-Chloro-p-toluidine HCl; CPTH
CAS (Salt)	7745-89-3
CAS (Free Base)	95-74-9
Molecular Weight	178.06 g/mol
Appearance	White to gray crystalline powder (Salt)
Solubility	Soluble in water, MeOH; Sparingly soluble in Et ₂ O
pKa (Conjugate Acid)	~4.05 (Indicates weak basicity of free amine)
Stability	Hygroscopic; Store under inert gas. ^{[2][3]} Protect from light.

Safety Advisory (Critical)

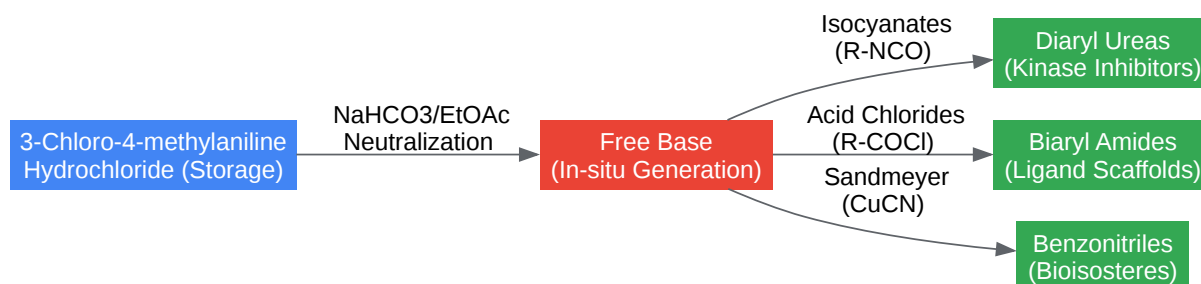
- **Toxicity:** This compound is a potent methemoglobinemia inducer. It targets the kidney and blood.^[4]
- **Ecological:** Extremely toxic to avian species (LD₅₀ < 5 mg/kg for starlings). All waste must be segregated and incinerated; never release into aqueous waste streams.
- **PPE:** Double nitrile gloves, full face shield, and P3/N100 respiratory protection are mandatory during weighing.^[1]

Strategic Utility: The "Hydrophobic Clamp"

In medicinal chemistry, the 3-chloro-4-methylphenyl motif is frequently employed to fill hydrophobic pockets (e.g., the ATP-binding site of kinases).^[1] The chlorine atom provides a halogen bond acceptor/donor capability and increased lipophilicity, while the methyl group provides steric bulk to lock conformations.

Workflow Visualization

The following diagram illustrates the transformation of the stable storage form (HCl salt) into active pharmaceutical scaffolds.



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Figure 1: Synthetic workflow converting the stable HCl salt into common medicinal chemistry scaffolds.

Application Protocol 1: Synthesis of Diaryl Ureas

Context: Urea linkages are central to Type II kinase inhibitors (e.g., Sorafenib analogues). This protocol uses the HCl salt directly in a biphasic system to avoid isolating the unstable free base.

Materials

- 3-Chloro-4-methylaniline HCl (1.0 eq)[1]
- Aryl Isocyanate (1.1 eq) (e.g., Phenyl isocyanate for model validation)[1]
- Dichloromethane (DCM) or 2-MeTHF (Green alternative)[1]
- Saturated aq.[5] NaHCO₃
- Triethylamine (Et₃N) (Catalytic, 0.1 eq)[1]

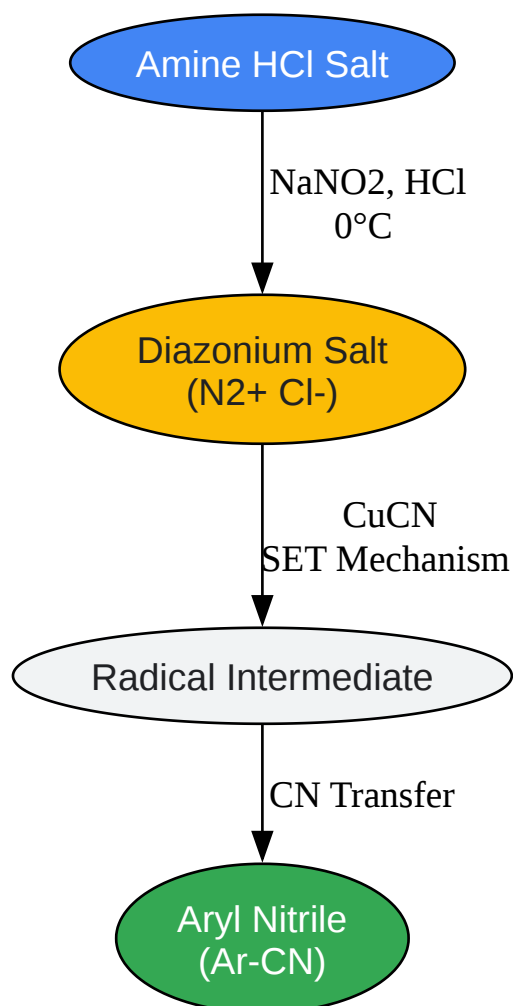
Step-by-Step Methodology

- Biphasic Release:
 - Suspend 3-chloro-4-methylaniline HCl (1.78 g, 10 mmol) in DCM (20 mL).
 - Add saturated NaHCO₃ (20 mL) and stir vigorously for 15 minutes at Room Temperature (RT).
 - Observation: The solid dissolves, and the organic layer may turn slightly yellow/brown (free base).
- Phase Separation:
 - Separate the layers.^[5] Extract the aqueous layer once with DCM (10 mL).
 - Combine organic layers and dry over anhydrous Na₂SO₄.^[5]
 - Critical: Do not concentrate to dryness. Use the solution immediately to prevent oxidation.
- Coupling:
 - Transfer the dry DCM solution to a reaction flask under Nitrogen.
 - Add Triethylamine (0.14 mL, 1 mmol) as a catalyst.
 - Add the Aryl Isocyanate (11 mmol) dropwise at 0°C.
- Reaction & Workup:
 - Allow to warm to RT and stir for 4–6 hours.
 - Endpoint: Monitor by TLC (Hexane:EtOAc 3:1). The urea product usually precipitates or forms a new polar spot.
 - Purification: Filter the precipitate (if solid) and wash with cold DCM. If soluble, evaporate solvent and recrystallize from Ethanol/Water.

Application Protocol 2: Sandmeyer Cyanation

Context: Converting the amine to a nitrile group (Sandmeyer reaction) creates a 3-chloro-4-methylbenzonitrile intermediate, a precursor for amidines or tetrazoles.[1]

Reaction Mechanism Visualization



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Figure 2: Sandmeyer pathway for converting the amino group to a nitrile.[1]

Protocol

- Diazotization:
 - Dissolve 3-chloro-4-methylaniline HCl (10 mmol) in 10 mL of 2M HCl. Cool to -5°C (ice/salt bath).

- Add NaNO₂ (11 mmol) in water (5 mL) dropwise, maintaining temp < 0°C. Stir for 20 min.
- Test: Starch-iodide paper should turn blue (excess nitrite).
- Substitution:
 - In a separate flask, prepare a solution of CuCN (12 mmol) and NaCN (15 mmol) in water (20 mL) at 0°C.
 - Neutralization (Crucial): Neutralize the diazonium solution to pH ~6 using solid NaHCO₃ (careful foaming) before addition to prevent HCN gas evolution.
 - Add the neutralized diazonium solution to the CuCN mixture slowly.
- Workup:
 - Allow to warm to RT, then heat to 50°C for 30 min to ensure N₂ evolution is complete.
 - Extract with Ethyl Acetate.^[5] Wash with 1M NaOH (to remove phenols).

Analytical Quality Control (HPLC)

To ensure the integrity of the starting material (absence of oxidation products), use the following Reverse Phase HPLC method.

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 μ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	10% B to 90% B over 10 minutes
Flow Rate	1.0 mL/min
Detection	UV @ 240 nm (primary) and 280 nm
Retention Time	~5.2 min (Free base elutes; HCl dissociates on column)
Pass Criteria	Purity > 98.0%; No single impurity > 0.5%

References

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